molecular formula C28H40O9 B12735140 Coagulin H CAS No. 216163-59-6

Coagulin H

Cat. No.: B12735140
CAS No.: 216163-59-6
M. Wt: 520.6 g/mol
InChI Key: ALRJHGQYWPZYNC-ALBMBVGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The extraction of Coagulin H from Withania coagulans involves several steps. The fresh unripe fruits of Withania coagulans are gathered, ground, and extracted with methanol at 30°C . The methanolic extract is then subjected to various chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Withania coagulans. Advanced biotechnological methods, such as plant tissue culture and genetic engineering, are being explored to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Coagulin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities.

Scientific Research Applications

Immunosuppressive Properties

Coagulin H has demonstrated significant immunosuppressive effects, particularly in inhibiting lymphocyte proliferation and Th-1 cytokine production. Key findings include:

  • Lymphocyte Proliferation Inhibition : this compound effectively suppresses phytohaemagglutinin (PHA)-activated T-cell proliferation in a concentration-dependent manner. Complete suppression was observed at concentrations of 2.5 µg/mL or higher .
  • Cytokine Production : It significantly inhibits interleukin-2 (IL-2) production by up to 80%, indicating its potential as an immunomodulatory agent .

Molecular Docking Studies

Molecular docking studies have suggested that this compound binds more effectively to the IL-2 receptor compared to prednisolone. This binding affinity may explain its potent immunosuppressive action and provides insights into its mechanism of action at the molecular level .

Therapeutic Potential in Chronic Diseases

The compound's anti-inflammatory properties position it as a promising candidate for treating chronic diseases, including:

  • Autoimmune Disorders : Its ability to modulate immune responses could be beneficial in conditions like rheumatoid arthritis and lupus.
  • Cancer Therapy : The immunosuppressive effects may help manage tumor microenvironments and enhance the efficacy of certain cancer treatments .

Antidiabetic Effects

Research indicates that withanolides from Withania coagulans, including this compound, exhibit antidiabetic properties. In animal models, it has been shown to lower postprandial blood glucose levels significantly .

Antioxidant Activity

This compound also exhibits antioxidant properties, which can help mitigate oxidative stress-related damage in various chronic conditions, further supporting its therapeutic potential .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceFocus AreaKey Findings
ImmunosuppressionInhibits lymphocyte proliferation and IL-2 production; comparable to prednisolone.
Chronic DiseaseExhibits anti-inflammatory effects; potential applications in autoimmune diseases and cancer therapy.
Antidiabetic EffectsReduces postprandial blood glucose levels significantly in diabetic models.
Molecular DockingBinds effectively to IL-2 receptor, indicating strong immunomodulatory potential.

Notable Case Studies

  • Immunomodulatory Effects : A study demonstrated that this compound inhibited T-cell activation and cytokine release, suggesting its application in managing autoimmune responses.
  • Diabetes Management : In diabetic rat models, this compound administration led to significant reductions in blood glucose levels post sucrose loading, highlighting its potential as a natural antidiabetic agent.
  • Cancer Research : Investigations into the use of this compound alongside conventional therapies showed promise in enhancing therapeutic outcomes by modulating immune responses within tumor environments.

Comparison with Similar Compounds

Coagulin H is unique due to its specific bioactive properties. Similar compounds include:

This compound stands out due to its superior efficacy in inhibiting interleukin-2 binding and its broader range of therapeutic applications.

Properties

CAS No.

216163-59-6

Molecular Formula

C28H40O9

Molecular Weight

520.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,15S,17S)-5,6,14,15,17-pentahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H40O9/c1-14-11-21(37-22(32)15(14)2)25(5,33)27(35)13-20(31)28(36)17-12-19(30)26(34)9-6-7-18(29)24(26,4)16(17)8-10-23(27,28)3/h6-7,16-17,19-21,30-31,33-36H,8-13H2,1-5H3/t16-,17+,19+,20-,21+,23+,24-,25-,26-,27-,28-/m0/s1

InChI Key

ALRJHGQYWPZYNC-ALBMBVGKSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)O)O)O)O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)O)C

Origin of Product

United States

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